1,3-Dimethyl-1,2-dihydroquinoxaline
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Overview
Description
1,3-Dimethyl-1,2-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential structural unit for both chemists and biochemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,2-dihydroquinoxaline can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This method typically yields quinoxaline derivatives, including this compound .
Another method involves the reaction of quinoxaline with 1,3-diketones in the presence of hydrochloric acid in dimethylsulfoxide at room temperature. This reaction forms 2-(1,3-dihydroxy-5,5-dimethylcyclohexan-2-ylidene)-1H-1,2-dihydroquinoxaline .
Industrial Production Methods
Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and cost-effectiveness. Green chemistry principles are frequently applied to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,2-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2-ones.
Reduction: Reduction reactions can convert quinoxaline derivatives to 1,2,3,4-tetrahydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Quinoxaline-2-ones.
Reduction: 1,2,3,4-Tetrahydroquinoxalines.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
1,3-Dimethyl-1,2-dihydroquinoxaline has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and schizophrenia.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1,2-dihydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit d-amino acid oxidase (DAAO), which plays a role in the nervous system . This inhibition can lead to therapeutic effects in conditions such as schizophrenia and neuropathic pain .
Comparison with Similar Compounds
1,3-Dimethyl-1,2-dihydroquinoxaline can be compared with other similar compounds, such as:
Quinoxaline: The parent compound with a similar structure but without the methyl groups.
Quinazoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Cinnoline: A structural isomer of quinoxaline with distinct chemical properties.
These compounds share some similarities in their chemical behavior and applications but differ in their specific biological activities and therapeutic potential .
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,3-dimethyl-2H-quinoxaline |
InChI |
InChI=1S/C10H12N2/c1-8-7-12(2)10-6-4-3-5-9(10)11-8/h3-6H,7H2,1-2H3 |
InChI Key |
VJWCYPWRJFRQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1)C |
Origin of Product |
United States |
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